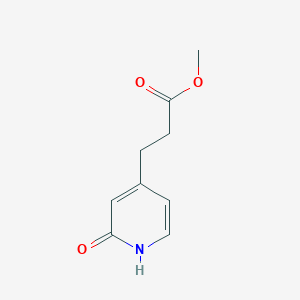
Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate is an organic compound with a unique structure that includes a pyridine ring and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate typically involves the reaction of pyridine derivatives with esterifying agents under controlled conditions. One common method involves the condensation of 2-oxo-1,2-dihydropyridine with methyl acrylate in the presence of a base catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various ester or amide derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also bind to receptors, influencing cellular signaling and physiological responses .
類似化合物との比較
Similar Compounds
Methyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another compound with a pyridine ring, used in different chemical and biological contexts.
Uniqueness
Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in multiple research and industrial applications .
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 3-(2-oxo-1H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)3-2-7-4-5-10-8(11)6-7/h4-6H,2-3H2,1H3,(H,10,11) |
InChIキー |
ZCQRYOJZHHIJFU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC(=O)NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907311.png)

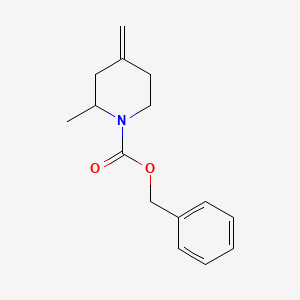
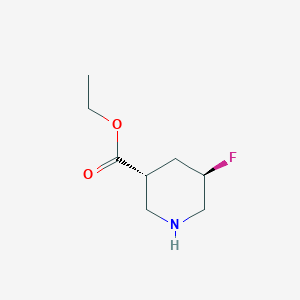
![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)
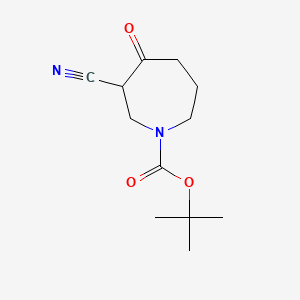
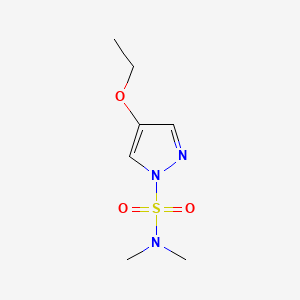
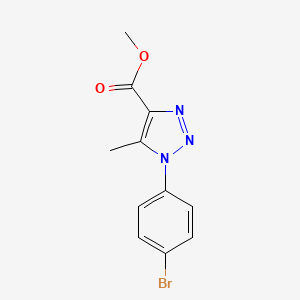
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)

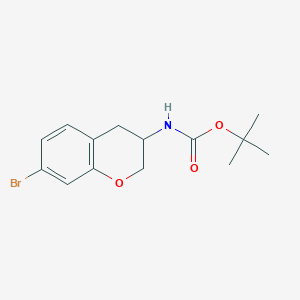
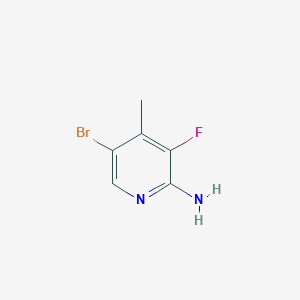
![(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B13907377.png)
